![molecular formula C18H14 B13940320 16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene CAS No. 5837-17-2](/img/structure/B13940320.png)
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene is an organic compound with the molecular formula C18H14 It is a polycyclic aromatic hydrocarbon that features a cyclopenta[a]phenanthrene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized through the Diels-Alder reaction followed by dehydrogenation and cyclization steps. The reaction conditions often involve the use of catalysts, elevated temperatures, and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, dihydro compounds, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to certain bioactive molecules.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting transcription and replication processes. It may also interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 17-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene
- 16,17-Dihydro-17-methyl-15H-cyclopenta[a]phenanthrene
Uniqueness
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for targeted research and applications.
Properties
CAS No. |
5837-17-2 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
17-methylidene-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H14/c1-12-6-8-16-14(12)10-11-17-15-5-3-2-4-13(15)7-9-18(16)17/h2-5,7,9-11H,1,6,8H2 |
InChI Key |
LLSJSUKXDZLLBL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


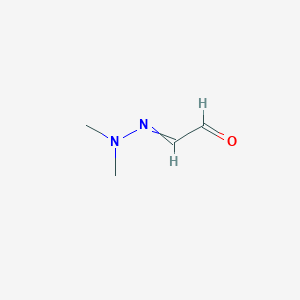
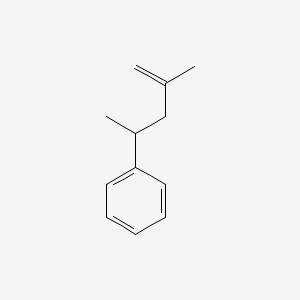
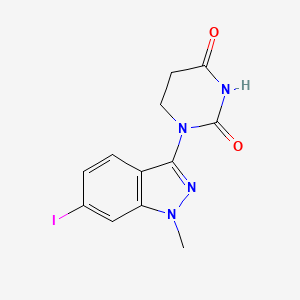
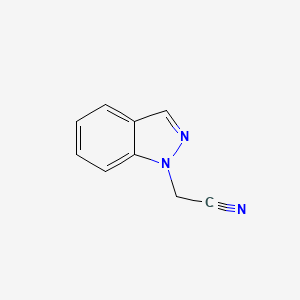

![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)

![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)

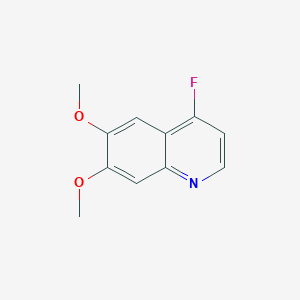

![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
